molecular formula C15H15NO3 B7781428 2-Phenoxyethyl 2-aminobenzoate

2-Phenoxyethyl 2-aminobenzoate

Cat. No.: B7781428
M. Wt: 257.28 g/mol
InChI Key: RLXXBBHXOBWALJ-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 2-aminobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenoxyethyl group attached to an aminobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethyl 2-aminobenzoate typically involves the esterification of 2-aminobenzoic acid with 2-phenoxyethanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The general procedure involves mixing the reactants in the presence of the acid catalyst and heating the mixture to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous-flow synthesis. This method allows for the optimization of reaction conditions, leading to higher yields and selectivity. The use of acid chlorides or anhydrides in the presence of a base can also be employed to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxyethyl 2-aminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to halogenated or nitrated derivatives .

Scientific Research Applications

2-Phenoxyethyl 2-aminobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 2-aminobenzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria or fungi .

Comparison with Similar Compounds

  • 2-Phenoxyethyl 4-aminobenzoate
  • 2-Phenoxyethyl 2-nitrobenzoate
  • 2-Phenoxyethyl 3-bromobenzoate

Comparison: Compared to similar compounds, 2-Phenoxyethyl 2-aminobenzoate is unique due to its specific structural features and functional groups. The presence of the amino group in the ortho position enhances its reactivity and potential biological activity. Additionally, its ester linkage provides stability and facilitates its use in various applications .

Properties

IUPAC Name

2-phenoxyethyl 2-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c16-14-9-5-4-8-13(14)15(17)19-11-10-18-12-6-2-1-3-7-12/h1-9H,10-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXXBBHXOBWALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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